molecular formula C21H21NO5 B8059357 (2S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid

(2S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid

Cat. No.: B8059357
M. Wt: 367.4 g/mol
InChI Key: ZILOAIGNUCTBAM-YJYMSZOUSA-N
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Description

(2S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid is a complex organic compound that features a morpholine ring substituted with a fluorenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the morpholine ring: This can be achieved through cyclization reactions involving appropriate amine and diol precursors.

    Introduction of the fluorenylmethoxycarbonyl group: This step often involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to protect the amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can act as a protective group, allowing the compound to selectively interact with enzymes or receptors. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,6R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-(allyloxy)-6-(((allyloxy)carbonyl)amino)-7-oxoheptanoic acid
  • (2S,6R)-7-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-7-oxoheptanoic acid

Uniqueness

What sets (2S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid apart is its specific substitution pattern and the presence of the fluorenylmethoxycarbonyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(2S,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-13-10-22(11-19(27-13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILOAIGNUCTBAM-YJYMSZOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H](O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138004-37-0
Record name rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid
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